N-cycloheptyl-3-(naphthalen-2-ylsulfonyl)propanamide
Description
N~1~-CYCLOHEPTYL-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cycloheptyl group attached to a propanamide backbone, with a naphthylsulfonyl substituent
Properties
Molecular Formula |
C20H25NO3S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C20H25NO3S/c22-20(21-18-9-3-1-2-4-10-18)13-14-25(23,24)19-12-11-16-7-5-6-8-17(16)15-19/h5-8,11-12,15,18H,1-4,9-10,13-14H2,(H,21,22) |
InChI Key |
RHKWOLPWIHJTRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEPTYL-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves the reaction of cycloheptylamine with 3-(2-naphthylsulfonyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N1-CYCLOHEPTYL-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEPTYL-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group, depending on the reducing agent used.
Substitution: The naphthylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfide compounds. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N~1~-CYCLOHEPTYL-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-CYCLOHEPTYL-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby altering the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-cycloheptyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide
- N-2-naphthyl-3-(2-naphthylsulfonyl)propanamide
Uniqueness
N~1~-CYCLOHEPTYL-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific structural features, such as the cycloheptyl group and the naphthylsulfonyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
